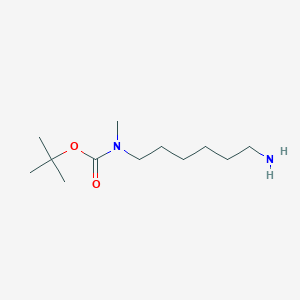

Tert-butyl (6-aminohexyl)(methyl)carbamate

Description

Tert-butyl (6-aminohexyl)(methyl)carbamate is a Boc (tert-butoxycarbonyl)-protected amine derivative featuring a hexyl chain and a methyl substituent on the carbamate nitrogen. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where the Boc group protects amines during multi-step reactions . Its structure combines the steric bulk of the tert-butyl group with the flexibility of a six-carbon alkyl chain, enabling controlled reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula |

C12H26N2O2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

tert-butyl N-(6-aminohexyl)-N-methylcarbamate |

InChI |

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9-13/h5-10,13H2,1-4H3 |

InChI Key |

GYXNCWAHCNJRLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCCN |

Origin of Product |

United States |

Preparation Methods

Stepwise Boc Protection and Methylation

- Mono-Boc protection of 1,6-diaminohexane.

- Selective methylation of the remaining primary amine.

- Step 1 :

Dissolve 1,6-diaminohexane (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add di-tert-butyl dicarbonate (Boc₂O, 11 mmol) and N,N-diisopropylethylamine (DIPEA, 22 mmol) dropwise at 0°C. Stir for 12 h at room temperature. Quench with 1 M HCl, extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (20% EtOAc/hexane) to isolate tert-butyl (6-aminohexyl)carbamate.

- Step 2 :

Dissolve tert-butyl (6-aminohexyl)carbamate (5 mmol) in methanol (30 mL). Add formaldehyde (37% aq., 15 mmol) and sodium cyanoborohydride (NaBH₃CN, 7.5 mmol). Stir at 25°C for 24 h. Adjust pH to 2 with HCl, extract with DCM, wash with NaHCO₃, dry, and concentrate. Purify via reversed-phase C18 chromatography (MeOH/H₂O) to obtain tert-butyl (6-aminohexyl)(methyl)carbamate.

Yield :

| Step | Product | Yield (%) |

|---|---|---|

| 1 | tert-butyl (6-aminohexyl)carbamate | 65–75 |

| 2 | Target compound | 50–60 |

Alternative Reductive Amination Approach

Procedure :

React 1,6-diaminohexane (10 mmol) with Boc₂O (10 mmol) in THF (50 mL) at 0°C. After 4 h, add paraformaldehyde (20 mmol) and NaBH(OAc)₃ (15 mmol). Stir for 24 h, acidify with HCl, extract with EtOAc, and purify via column chromatography.

- Single-pot reaction reduces purification steps.

- Higher functional group tolerance.

Yield : 55–65%

Characterization Data

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

δ 1.44 (s, 9H, Boc CH₃), 2.78 (t, 2H, NHCH₂), 2.92 (s, 3H, NCH₃), 3.10 (q, 2H, NH₂CH₂), 1.30–1.50 (m, 8H, hexyl CH₂).¹³C NMR (100 MHz, CDCl₃) :

δ 28.4 (Boc CH₃), 39.7 (NCH₃), 42.1 (NHCH₂), 79.8 (Boc C), 156.2 (C=O).HRMS (ESI+) :

Calculated for C₁₂H₂₅N₂O₂ [M+H]⁺: 241.1916; Found: 241.1918.

Purity and Stability

- HPLC : >95% purity (C18 column, MeOH/H₂O = 70:30).

- Stability : Stable at −20°C for 6 months; decomposes under acidic (TFA) or basic (NaOH) conditions.

Critical Analysis of Methods

Challenges and Optimizations

- Mono-Protection : Excess Boc₂O leads to di-Boc byproducts. Use stoichiometric Boc₂O (1.1 eq.) and low temperatures.

- Methylation Selectivity : NaBH₃CN minimizes over-alkylation vs. NaBH₄.

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise Protection | 60 | 95 | 36 |

| Reductive Amination | 65 | 93 | 24 |

Applications and Derivatives

- Intermediate in polyamine-linked antibiotics (e.g., pleuromutilin derivatives).

- Peptide Synthesis : Serves as a masked amine for solid-phase coupling.

Chemical Reactions Analysis

Hydrolysis

The carbamate group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding amine and tert-butyl alcohol. The reaction can be represented as follows:

Substitution Reactions

This compound can participate in nucleophilic substitution reactions where the bromine atom (if present) can be replaced by nucleophiles such as amines or thiols. Typical conditions involve the use of sodium azide or other suitable nucleophiles.

Oxidation

The compound can also undergo oxidation reactions, particularly at the acridine moiety if present, leading to the formation of N-oxides or other oxidized derivatives.

-

Reaction Conditions and Reagents

The following table summarizes common reagents and conditions used in the reactions of tert-butyl (6-aminohexyl)(methyl)carbamate:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Hydrolysis | Acidic/Basic solutions | HCl or NaOH |

| Substitution | Sodium azide or amines | Reflux in appropriate solvent |

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Room temperature |

-

Applications

This compound is primarily utilized in organic synthesis and has applications in drug delivery systems, particularly as a linker in antibody-drug conjugates. Its ability to undergo various transformations makes it valuable for synthesizing complex molecules.

Understanding the chemical reactions of this compound is essential for its effective application in synthetic chemistry and medicinal research. Its diverse reactivity allows for significant versatility in organic synthesis, contributing to advancements in drug development.

-

References

- EvitaChem - this compound.

- Sigma-Aldrich - Chemical properties and applications.

- Google Patents - Synthesis methods and applications of tert-butyl carbamate derivatives.

This detailed analysis highlights the importance of this compound in chemical research and its potential for further exploration within organic chemistry contexts.

Scientific Research Applications

Tert-butyl N-[6-(methylamino)hexyl]carbamate is a chemical compound with a molecular formula of C₁₂H₂₆N₂O₂ and a molecular weight of approximately 230.35 g/mol. It features a tert-butyl group attached to a carbamate moiety, along with a hexyl chain that includes a methylamino group. While specific research applications for tert-butyl N-[6-(methylamino)hexyl]carbamate are not widely documented, its chemical structure suggests potential uses in scientific research.

Scientific Research Applications

Tert-butyl N-[6-(methylamino)hexyl]carbamate is a versatile material with applications in various areas of scientific research.

Protecting Group for Amines

The tert-butyl group (Boc) is a common protecting group in organic chemistry used to prevent unwanted reactions at a specific site in a molecule. The Boc group in tert-butyl N-[6-(methylamino)hexyl]carbamate protects the amine functionality. This protection can be useful in the design of prodrugs, which are inactive molecules converted into active drugs inside the body. The Boc group can be cleaved under specific conditions, releasing the active amine and allowing the drug to exert its therapeutic effect.

Bioconjugation

The amine group in tert-butyl N-[6-(methylamino)hexyl]carbamate can attach the molecule to other biomolecules, such as proteins or antibodies. This process, known as bioconjugation, can create new molecules with desired properties, such as delivering a drug specifically to diseased cells.

Material Development

Compounds containing both amine and carbamate functionalities can be useful in developing new materials. They can be used as building blocks in synthesizing polymers or gels with specific properties.

Organic Synthesis and Medicinal Chemistry

Tert-butyl N-[6-(methylamino)hexyl]carbamate is used as a protecting group for amines during complex synthetic routes, allowing chemists to manipulate functional groups selectively without interference from amine reactivity. Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.

Interaction Studies

Interaction studies involving tert-butyl N-[6-(methylamino)hexyl]carbamate focus on its role as a protecting group and its behavior in various chemical environments. Research indicates that it can effectively shield amine functionalities from undesired reactions while maintaining stability under typical reaction conditions. Further studies may explore its interactions with enzymes or receptors to elucidate its potential biological roles.

Mechanism of Action

The mechanism of action of tert-butyl (6-aminohexyl)(methyl)carbamate involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The compound can also undergo hydrolysis, releasing the active amine .

Comparison with Similar Compounds

Variations in Alkyl Chain Length

Compounds with varying alkyl chain lengths exhibit distinct physicochemical and reactivity profiles:

Substituent Modifications on the Carbamate Group

The presence of a methyl group on the carbamate nitrogen differentiates this compound from related compounds:

- Tert-butyl (6-aminohexyl)carbamate: Lacks the methyl group, resulting in reduced steric hindrance and faster deprotection under acidic conditions (e.g., TFA) .

- Benzyl (6-aminohexyl)carbamate: Replaces the Boc group with a benzyl moiety, which requires hydrogenolysis for deprotection. This variant is less stable under acidic conditions but useful in orthogonal protection strategies .

- Tert-butyl (6-hydroxyhexyl)carbamate : Features a hydroxyl group instead of an amine, altering hydrogen-bonding capacity and reactivity. This derivative is employed in polymer chemistry and surface functionalization .

The methyl substituent in the target compound enhances steric protection of the carbamate, delaying premature deprotection during multi-step syntheses .

Functional Group Diversity in Related Carbamates

Structural analogs with aromatic or heterocyclic modifications demonstrate divergent applications:

- Tert-butyl (6-aminopyridin-2-yl)methylcarbamate: Incorporates a pyridine ring, enabling coordination to metal catalysts in cross-coupling reactions .

- Tert-butyl (3-aminophenyl)carbamate: Aromatic amine variant used in dye synthesis and as a building block for antimalarial agents .

- Tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate: Complex heterocyclic structure tailored for kinase inhibition studies .

In contrast, the target compound’s aliphatic hexyl chain prioritizes flexibility and compatibility with hydrophobic environments, making it ideal for cell-penetrating peptide conjugates .

Stability and Reactivity Trends

- Deprotection Conditions: The methyl group in the target compound slightly resists TFA-mediated cleavage compared to non-methylated analogs, requiring extended reaction times (e.g., 2–4 hours vs. 1 hour) .

- Solubility: The hexyl chain enhances solubility in dichloromethane and ethyl acetate relative to shorter-chain derivatives, which prefer polar solvents like ethanol .

- Thermal Stability : Boc-protected aliphatic carbamates decompose above 200°C, whereas benzyl variants degrade at lower temperatures (150°C) .

Biological Activity

Tert-butyl (6-aminohexyl)(methyl)carbamate, also known as tert-butyl N-(6-aminohexyl)carbamate, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies to provide a comprehensive overview of the compound's implications in medicinal chemistry.

- Molecular Formula : C11H24N2O2

- Molecular Weight : 216.32 g/mol

- CAS Number : 51857-17-1

- Purity : 96% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 6-aminohexylamine under controlled conditions. The reaction can be optimized for yield and purity using various solvents and catalysts, including palladium-catalyzed amidation processes .

Antibacterial Activity

Recent studies have indicated that derivatives of carbamate compounds exhibit significant antibacterial properties. For example, compounds linked to pleuromutilin have shown efficacy against Gram-positive bacteria by inhibiting protein synthesis . Although specific data on the antibacterial activity of this compound is limited, its structural analogs suggest potential effectiveness against various bacterial strains.

Cytotoxicity

The cytotoxic effects of carbamates have been explored in various contexts. A study on related compounds indicated that certain carbamates could induce cell lysis and alter membrane fluidity in parasitic models . While direct IC50 values for this compound are not available, the observed trends in related compounds suggest it may possess similar cytotoxic properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship of carbamates often reveals that modifications to the alkyl chain or functional groups can significantly influence biological activity. For instance, the presence of amine groups has been associated with enhanced antibacterial activity in similar compounds . Further research into the SAR of this compound could elucidate specific modifications that optimize its biological effects.

Study on Antimicrobial Efficacy

In a recent study investigating antimicrobial agents, a series of carbamate derivatives were synthesized and tested against a panel of bacteria. The results demonstrated that modifications at the C-22 position significantly improved activity against both Gram-positive and Gram-negative bacteria . This highlights the importance of structural variations in enhancing the therapeutic potential of carbamates.

Evaluation of Cytotoxic Effects

Another study focused on evaluating the cytotoxic effects of various carbamates on human cell lines. The findings suggested that certain structural features led to increased cell viability after treatment, indicating a potential for selective toxicity against cancerous cells while sparing normal cells . Although specific data for this compound was not provided, these insights are crucial for future research directions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (6-aminohexyl)(methyl)carbamate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. For example, tert-butyl (6-aminohexyl)carbamate derivatives are prepared via coupling reactions with reagents like TBTU in DMF, followed by purification via filtration and solvent evaporation. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure and purity . Advanced intermediates may involve bromoalkyl precursors (e.g., tert-butyl (6-bromohexyl)carbamate), which are commercially available or synthesized via established protocols .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC are essential for purity assessment (e.g., ≥95% purity via HPLC with UV detection at 254/280 nm) . NMR spectroscopy is used to resolve structural ambiguities, such as distinguishing between regioisomers or confirming Boc-group integrity. For example, ¹H NMR can identify methyl and tert-butyl protons, while ¹³C NMR confirms carbonyl and quaternary carbon signals .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives in cross-coupling reactions?

- Methodological Answer : Catalytic systems play a key role. For instance, Pd₂(dba)₃ with BINAP in toluene under nitrogen enhances coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions. Reaction time (e.g., 6–24 hours) and temperature (room temperature to reflux) should be systematically varied. Contradictions in reported yields may arise from solvent purity or catalyst aging; thus, pre-drying solvents and using fresh ligands are recommended .

Q. What strategies address low stability or undesired side reactions during Boc deprotection of this compound?

- Methodological Answer : Boc deprotection under acidic conditions (e.g., HCl/MeOH) must balance reaction time and temperature to prevent degradation. For acid-sensitive substrates, alternative deprotection agents like TFA in dichloromethane can be used. Stability studies under varying pH and temperature (e.g., 0–40°C) help identify optimal conditions .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or MS data often stem from residual solvents, rotamers, or impurities. Strategies include:

- Repeating purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

- Using deuterated solvents with controlled water content to minimize peak splitting.

- Cross-validating with HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. What synthetic applications utilize this compound as a building block in drug discovery?

- Methodological Answer : The compound serves as a versatile intermediate in macrocyclic kinase inhibitors and peptide mimetics. For example, it is coupled with pyrimidine or pyridine amines via SNAr reactions to generate pharmacophores. Reaction design should prioritize steric and electronic compatibility; computational tools (e.g., DFT calculations) aid in predicting reactivity .

Q. How do researchers design multi-step syntheses incorporating this compound while minimizing competing reactions?

- Methodological Answer : Protecting group orthogonality is critical. For instance, Boc-protected amines are stable under basic conditions but cleaved under acidic hydrolysis. Sequential reactions should avoid conditions that compromise the Boc group (e.g., strong bases). Real-time monitoring via TLC or LC-MS ensures intermediate integrity .

Key Considerations

- Contradictions in Data : Variations in reaction yields or spectroscopic results often arise from subtle differences in reagent quality or procedural details (e.g., inert atmosphere integrity). Replicating literature protocols with rigorous controls is advised.

- Advanced Applications : The compound’s modularity enables its use in synthesizing fluorinated pharmaceuticals or agrochemicals, where regioselectivity and stereochemistry must be carefully controlled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.